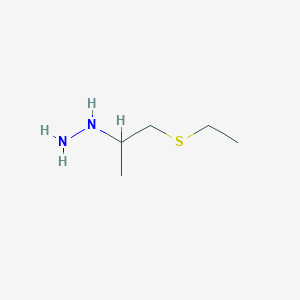

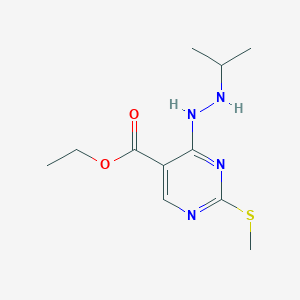

1-(1-(Ethylthio)propan-2-yl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Applications

Synthesis of derivatives like 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one showed significant to moderate antimicrobial activity, indicating the potential use of such compounds in developing new antimicrobial agents (Sid et al., 2013).

Thiazolyl hydrazones derived from similar chemical processes exhibited promising selective inhibitory activity against various bacterial and fungal strains, suggesting their potential in antimicrobial therapies (Anbazhagan & Sankaran, 2015).

Sensor Development

Novel hydrazones like 1-(2,4-dinitrophenyl)-2-((3-methylthiophen-2-yl)methylene)hydrazine have been explored as colorimetric sensors, demonstrating the utility of hydrazine derivatives in sensor technology (Gupta et al., 2014).

A hydrazine-selective fluorescent turn-on probe based on ortho-methoxy-methyl-ether assisted retro-aza-Henry type reaction was developed, indicating the application of hydrazine derivatives in developing sensitive detection tools (Jung et al., 2019).

Corrosion Inhibition

- Synthesized hydrazine compounds showed effective corrosion inhibition performance on N80 steel in an acidic environment, highlighting their potential use in industrial applications to prevent metal corrosion (Yadav, Sharma, & Sarkar, 2015).

Drug Development

- Novel compounds like 1-(4-arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines were evaluated as selective inhibitors of human MAO-B, an enzyme involved in neurodegenerative diseases, showcasing the role of hydrazine derivatives in pharmaceuticals (Chimenti et al., 2010).

Other Applications

The synthesis of 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one and its derivatives showcased potential antiviral activity against COVID-19 (Rashdan et al., 2021).

Synthesis of (E)-1-(phthalazine-4-yl)-2-(1-(pyridine-2-yl)ethylidene) hydrazine as a chemosensor for trace water in methanol highlights the versatility of hydrazine derivatives in various chemical sensing applications (Fegade et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

1-ethylsulfanylpropan-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-3-8-4-5(2)7-6/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUJDBCUSDPZMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)